![molecular formula C22H27NO4 B15080933 Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B15080933.png)
Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate is a synthetic organic compound with the molecular formula C22H27NO4 It is characterized by the presence of a hexyl ester group, a benzoate core, and a 4-methylphenoxyacetylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate typically involves a multi-step process:
Formation of 4-methylphenoxyacetic acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 4-methylphenoxyacetic acid is then acylated with benzoyl chloride to form 4-{[(4-methylphenoxy)acetyl]amino}benzoic acid.
Esterification: Finally, the benzoic acid derivative is esterified with hexanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (basic conditions) or hydrochloric acid (acidic conditions).
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Hydrolysis: 4-{[(4-methylphenoxy)acetyl]amino}benzoic acid and hexanol.
Oxidation: 4-{[(4-carboxyphenoxy)acetyl]amino}benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and acylation reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs that can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate can be compared with other similar compounds, such as:
Hexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate: Similar structure but with a chlorine substituent instead of a methyl group, which may alter its reactivity and biological activity.
Cyclothis compound: Contains a cyclohexyl group instead of a hexyl group, potentially affecting its physical properties and interactions.
Butyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate: Shorter alkyl chain, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H27NO4 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
hexyl 4-[[2-(4-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H27NO4/c1-3-4-5-6-15-26-22(25)18-9-11-19(12-10-18)23-21(24)16-27-20-13-7-17(2)8-14-20/h7-14H,3-6,15-16H2,1-2H3,(H,23,24) |
Clé InChI |
OFPZMOYFZBCAER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


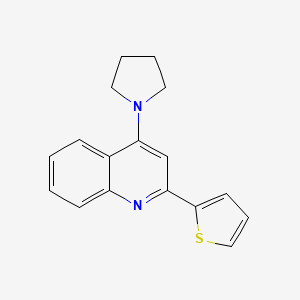
![methyl 4-[(E)-{2-[3-(9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B15080857.png)
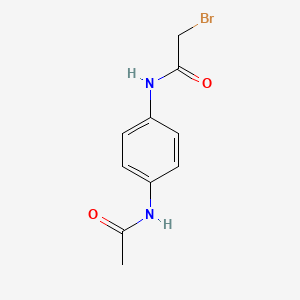
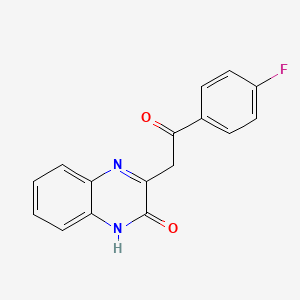
![3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide](/img/structure/B15080866.png)
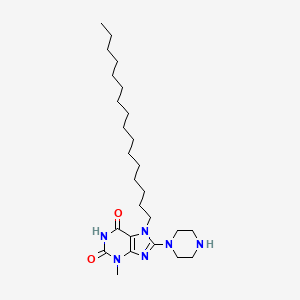
![2-(4-benzyl-1-piperazinyl)-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B15080881.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B15080887.png)
![8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080888.png)
![ethyl (2E)-7-methyl-5-(3-nitrophenyl)-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15080896.png)
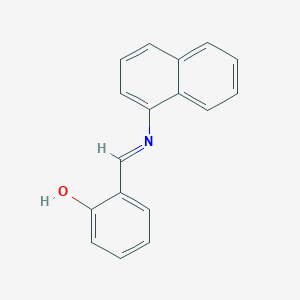

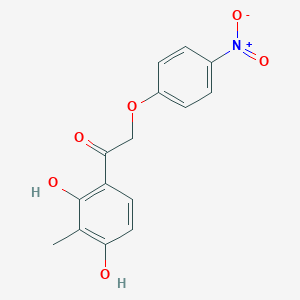
![Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080930.png)
